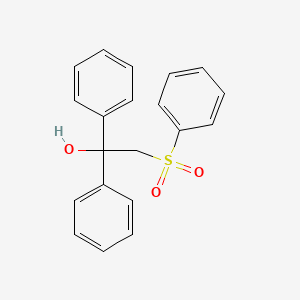

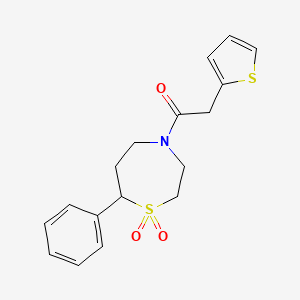

![molecular formula C18H18N2O4S B2478118 (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-10-4](/img/structure/B2478118.png)

(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is classified as a benzamide derivative and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Metabolic Pathway Insights

The metabolic processing of thiazoles, a category that includes the compound , has been scrutinized in mice, revealing the formation of specific ring cleavage products like thioformamide and benzimidazol-2-ylglyoxal. This highlights the compound's potential utility in metabolic pathway studies and its interactions with other chemicals in the body (Mizutani, Yoshida, & Kawazoe, 1994).

Diagnostic and Therapeutic Imaging

Benzamide analogs, closely related to the compound, have been developed and evaluated for their capacity to image the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application provides a non-invasive method to diagnose and monitor the progression of various cancers, with certain compounds showing high tumor uptake and favorable tumor/normal tissue ratios (Tu et al., 2007).

Cancer Research

Similarly, carbon-11 labeled sigma2 receptor ligands, derivatives of benzamides, have been utilized in PET to image the proliferative status of breast tumors. This approach offers insights into tumor biology and potential pathways for targeted cancer therapies (Tu et al., 2005).

Neuropharmacological Research

Benzamide derivatives have also been studied in the context of neuropharmacology. They have shown potential in modulating neural systems and influencing behaviors related to food consumption, addiction, and stress, presenting a possible avenue for developing new treatments for eating disorders and related conditions (Piccoli et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into various prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that play key roles in inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into prostaglandins . This disruption can lead to a decrease in inflammation and pain.

Result of Action

The inhibition of COX enzymes and the subsequent decrease in prostaglandin production can lead to a reduction in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.

properties

IUPAC Name |

2,6-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLDHMDTVGHYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)

![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)

![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)